Product packaging for Sofiniclin(Cat. No.:CAS No. 799279-80-4)

Sofiniclin

Cat. No.: B1681907
CAS No.: 799279-80-4
M. Wt: 244.12 g/mol
InChI Key: MBQYQLWSBRANKQ-IMTBSYHQSA-N
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Description

Overview of Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Agonists in Neurological Research

Nicotinic acetylcholine receptors are a class of receptors that respond to the neurotransmitter acetylcholine. wikipedia.org These receptors are ligand-gated ion channels, and their activation plays a crucial role in various physiological processes, including neuronal excitability and neurotransmitter release. nih.govmdpi.com

The study of nicotinic agonists dates back to the early 20th century, with initial research focusing on the effects of nicotine (B1678760) and the identification of a "receptive substance." nih.govnih.gov Over the decades, the understanding of nAChRs has evolved significantly, particularly with the discovery of multiple nAChR subunit genes, which revealed the existence of various receptor subtypes with distinct properties and distributions within the nervous system. nih.gov The rationale for researching nAChR agonists in the context of neurological disorders stems from the widespread distribution of these receptors in the brain and their involvement in cognitive functions, such as memory and attention. nih.govyoutube.com Dysfunction of neuronal nAChRs has been implicated in the pathophysiology of numerous neurological conditions. nih.gov

Among the various nAChR subtypes, the α4β2 subtype is the most abundant in the central nervous system and is a key therapeutic target. semanticscholar.orgbohrium.comnih.gov The modulation of this specific subtype is significant due to its role in regulating neurotransmission and its association with a range of CNS disorders, including Alzheimer's disease, schizophrenia, nicotine addiction, depression, and attention-deficit/hyperactivity disorder (ADHD). semanticscholar.orgnih.govresearchgate.net The α4β2 nAChR's involvement in cognitive processes has made it a focal point for the development of selective agonists. nih.govnih.gov This receptor subtype can exist in two different stoichiometries, which adds a layer of complexity to its molecular and functional characteristics. nih.gov

Academic Rationale for Investigating Sofinicline (ABT-894)

The academic interest in Sofinicline is primarily driven by its specific pharmacological profile and its potential to address unmet needs in the treatment of certain neurological disorders.

Sofinicline (ABT-894) was identified as a novel and highly selective agonist for the α4β2 neuronal nicotinic receptor. nih.gov Its high affinity for this receptor subtype suggested that it could modulate cholinergic neurotransmission with greater precision, potentially leading to therapeutic benefits with fewer off-target effects. acs.org Preclinical studies in animal models demonstrated its efficacy in improving cognition and attention. nih.gov

A significant aspect of the rationale for investigating Sofinicline has been its potential as a non-stimulant treatment, particularly for ADHD. nih.govresearchgate.net While psychostimulants are often the first-line treatment for ADHD, concerns about their tolerability and response variability have prompted the search for alternative therapeutic approaches. nih.govtandfonline.com Non-stimulant medications, which can include selective norepinephrine (B1679862) reuptake inhibitors and alpha-2 adrenergic agonists, offer a different mechanism of action. news-medical.netnih.govchildmind.org Sofinicline, as a selective α4β2 nAChR agonist, represents a distinct non-stimulant strategy aimed at improving symptoms of inattention and hyperactivity. nih.govresearchgate.nettandfonline.com

Current Status of Sofinicline Research and Development

The development of Sofinicline has progressed through several phases of clinical research to evaluate its potential as a therapeutic agent.

Sofinicline has undergone Phase I and Phase II clinical trials. nih.govresearchgate.net A notable Phase II study was a randomized, double-blind, placebo-controlled trial designed to assess the efficacy of Sofinicline in adults with ADHD. researchgate.netresearchgate.net In this study, a 4 mg twice-daily dose of ABT-894 demonstrated a significant reduction in ADHD symptoms compared to a placebo. nih.govresearchgate.net The response to Sofinicline was found to be comparable to that of atomoxetine (B1665822), an approved non-stimulant medication for ADHD. nih.govresearchgate.net While these results were promising, some trials did not show efficacy for ABT-894 compared to placebo. researchgate.net As of the latest available information, Sofinicline has completed Phase 2 trials for Attention Deficit Hyperactivity Disorder. drugbank.com Further investigation in larger, Phase III trials was suggested to be warranted to confirm its efficacy and optimal use. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11Cl2N3 B1681907 Sofiniclin CAS No. 799279-80-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,5S)-3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15/h1,3,6,9,13H,2,4-5H2/t6-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYQLWSBRANKQ-IMTBSYHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@H]2N1)C3=CC(=C(N=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000842
Record name 3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

799279-80-4
Record name Sofinicline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799279804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sofinicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12527
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOFINICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQC232V4YY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Level Research

Mechanistic Elucidation of Sofinicline's Action

Sofinicline's pharmacological profile is characterized by its interaction with neuronal nAChRs, specifically its agonistic activity at the α4β2 subtype. These receptors are widely distributed in the brain and play crucial roles in various physiological processes, including cognition, mood, nociception, and reward biorxiv.orgwikipedia.org.

The agonistic properties of Sofinicline at α4β2 nAChRs have been investigated through various in vitro studies, focusing on both its binding affinity and functional activation of the receptor.

Sofinicline (also known as ABT-894 or ABT-089) demonstrates high binding affinity for the α4β2 nAChR. Early research reported a dissociation constant (Kᵢ) of 0.10 nM for Sofinicline at α4β2 receptors nih.gov. Other studies, referring to ABT-089 (a synonym for Sofinicline), have indicated an in vitro binding affinity (Kᵢ) of approximately 15 nM for α4β2 nAChRs researchgate.net. This variation may reflect differences in experimental conditions, receptor preparations, or the specific stoichiometry of the α4β2 receptor, which can exist in high-sensitivity ((α4)₂(β2)₃) and low-sensitivity ((α4)₃(β2)₂) forms wikipedia.org.

The binding affinity of Sofinicline highlights its strong interaction with the α4β2 receptor subtype, suggesting a potent initial engagement with the target.

Functional assays are critical for understanding how Sofinicline activates the α4β2 nAChR. In vitro cellular responses, such as calcium influx (measured by FLIPR-Ca²⁺ assays) or ion flux (e.g., ⁸⁶Rb⁺ efflux), are commonly used to assess agonistic activity nih.govsemanticscholar.org.

Sofinicline has been shown to exhibit agonist activity at α4β2 nAChRs when expressed in HEK-293 cells, as demonstrated by FLIPR-Ca²⁺ assays nih.gov. The nature of this agonism has been described with some variability in the literature. Some studies indicate that Sofinicline (as ABT-089) acts as a partial agonist at α4β2* nAChRs, demonstrating 7-23% of the maximal efficacy observed with nicotine (B1678760) nih.gov. In contrast, other reports characterize ABT-894 (Sofinicline) as a full agonist at the α4β2 nAChR researchgate.net. This suggests that the precise functional profile (full vs. partial agonism) may depend on the specific assay conditions, receptor stoichiometry, or the cellular context in which the activity is measured. For comparison, varenicline, another α4β2 partial agonist, shows 45% of nicotine's maximal efficacy at α4β2 nAChRs in HEK cells nih.gov.

The data on Sofinicline's binding affinity and functional agonism are summarized in the table below:

Receptor SubtypeBinding Affinity (Kᵢ)Functional AgonismEfficacy (relative to nicotine)Assay TypeReference
α4β2 nAChR0.10 nMAgonistNot specifiedFLIPR-Ca²⁺ nih.gov
α4β2 nAChR~15 nMPartial Agonist7-23%Not specified researchgate.netnih.gov
α4β2 nAChRNot specifiedFull AgonistNot specifiedNot specified researchgate.net

The selectivity of Sofinicline for particular nAChR subtypes is a critical aspect of its pharmacological profile, influencing its potential therapeutic applications and minimizing off-target effects.

Sofinicline is primarily recognized as an agonist of the α4β2 nAChR subtype researchgate.netnih.govresearchgate.net. Research has shown that compounds structurally related to Sofinicline exhibit high selectivity for α4β2 binding over other nAChR subtypes, including muscle, ganglionic, and α7 nAChRs, as well as muscarinic receptors (M₂/M₄) nih.gov.

While demonstrating a strong preference for α4β2, Sofinicline (as ABT-089) also displays activity at α6β2* nAChRs. Its concentration-response relationship for α6β2* nAChR stimulation is biphasic, with an EC₅₀ of 28 µM and 98% efficacy at the less sensitive subtype, and an EC₅₀ of 0.11 µM with 36% efficacy at the more sensitive subtype nih.gov. This indicates that while α4β2 is a primary target, Sofinicline can also modulate α6β2* receptors, particularly a high-sensitivity form. Importantly, Sofinicline (ABT-089) showed virtually no agonist or antagonist activity at α3β4-nAChRs at concentrations up to 300 µM nih.gov. The α4β2 and α7 nAChRs are the most prominent nAChRs in the brain nih.govnih.gov.

The selectivity profile of Sofinicline across various nAChR subtypes is summarized below:

Receptor SubtypeActivitySelectivityReference
α4β2 nAChRAgonistHigh nih.govresearchgate.netnih.govresearchgate.net
α6β2* nAChRAgonistModerate (biphasic EC₅₀: 0.11 µM, 28 µM) nih.gov
α3β4 nAChRNo significant activityHigh (over α3β4) nih.gov
Muscle nAChRNot specifiedHigh (over muscle) nih.gov
Ganglionic nAChRNot specifiedHigh (over ganglionic) nih.gov
α7 nAChRNot specifiedHigh (over α7) nih.gov
Muscarinic Receptors (M₂/M₄)Not specifiedHigh (over M₂/M₄) nih.gov

The selective agonism of Sofinicline for the α4β2 nAChR subtype holds significant implications for its therapeutic targeting. The α4β2 nAChR is a well-established target for conditions affecting cognition, mood, and pain pathways biorxiv.orgnih.gov. The observation that nicotinic agents can improve cognition has led to the exploration of nAChR system agonists for treating disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) researchgate.netnih.gov.

The development of compounds like Sofinicline, which prioritize activity at α4β2 while minimizing interaction with α3β4 nAChRs, is crucial. This selectivity aims to enhance therapeutic efficacy for cognitive deficits while simultaneously reducing the likelihood of adverse effects associated with the activation of α3β4 receptors, which are known to mediate autonomic nervous system functions researchgate.netresearchgate.net. Therefore, Sofinicline's selectivity profile contributes to its potential as a targeted therapeutic agent with a more favorable safety margin.

Downstream Signaling Pathways Mediated by α4β2 nAChR Activation

Genetic and Epigenetic Influences on Sofinicline Response

The response to drugs that modulate the nAChR system is influenced by individual genetic variations and epigenetic regulation. These factors can impact the expression, structure, and function of nAChRs, thereby affecting how an individual responds to an agonist like Sofinicline.

Polymorphisms in nAChR Subunits and Treatment Response

Genetic polymorphisms, defined as variations in DNA sequences, within nAChR subunit genes can significantly impact receptor function, expression levels, and, consequently, an individual's response to pharmacological treatments targeting these receptors. Given that Sofinicline acts as an α4β2 nAChR agonist, polymorphisms within the CHRNA4 gene, which codes for the α4 subunit, are of particular relevance. Genetic alterations affecting α4 subunits have been linked to deficits in working memory and attention, providing a mechanistic basis for the therapeutic potential of α4β2-nAChR agonists in conditions such as ADHD wikipedia.org. Indeed, there is a recognized association between polymorphisms in the nicotinic acetylcholine (B1216132) receptor α4 gene and ADHD wikipedia.org.

Beyond the α4 subunit, polymorphisms in other nAChR subunits have been investigated in the context of related conditions and treatments, offering valuable insights into how genetic variability might influence the efficacy of nAChR agonists. For instance, pharmacogenetic studies have examined polymorphisms in CHRNA4, CHRNA5, and CHRNB2 genes in relation to responses to smoking cessation therapies, including varenicline, bupropion, and nicotine replacement therapy nih.gov. A notable polymorphism in the CHRNA5 locus, rs503464 (located in the 5'-untranslated region), has been associated with short-, mid-, and long-term responses to smoking cessation treatment, with the mid-term association maintaining significance after rigorous statistical correction nih.gov. Another significant polymorphism, CHRNA5 rs16969968, results in an amino acid substitution (aspartate to asparagine at position 398) within the α5 subunit, leading to a disruption of α5 nAChR signaling and potentially necessitating higher nicotine intake to achieve stimulatory effects wikipedia.org. While some research identifies the polymorphic A allele of CHRNA5 rs16969968 as a risk factor for elevated nicotine dependence, other studies have found no association with the success rates of smoking cessation treatments wikipedia.org. Furthermore, polymorphisms in CHRNA3, such as rs578776, have been linked to nicotine dependence and are associated with the expression of CHRNA5 messenger RNA wikipedia.org.

These findings underscore the intricate relationship between specific genetic variations in nAChR subunits and the diverse responses observed in individuals treated with compounds that modulate the nAChR system. While direct, specific data detailing how these precise polymorphisms influence Sofinicline's response is still an evolving area of research, the existing knowledge of nAChR pharmacogenetics establishes a foundational framework for future investigations into personalized therapeutic strategies utilizing Sofinicline.

Table 1: Key Nicotinic Acetylcholine Receptor Subunit Genes and Associated Polymorphisms

GeneSubunitPolymorphism (Example)Associated Condition/ContextImpact on Receptor/Response (General)Source
CHRNA4α4Not specified (general)ADHD, attentional deficitsGenetic insults associated with deficits; potential for α4β2 agonists wikipedia.orgwikipedia.org wikipedia.orgwikipedia.org
CHRNA5α5rs503464 (5'-UTR)Smoking cessation therapy responseAssociated with short-, mid-, and long-term responses nih.gov nih.gov
CHRNA5α5rs16969968 (D398N)Nicotine dependence, smoking cessationDisrupts α5 nAChR signaling, may require more nicotine; mixed association with treatment success wikipedia.org wikipedia.org
CHRNB2β2Not specified (general)Smoking cessation therapy responseInvestigated in pharmacogenetic studies nih.gov nih.gov
CHRNA3α3rs578776 (3'-UTR)Nicotine dependenceAssociated with nicotine dependence and CHRNA5 mRNA expression wikipedia.org wikipedia.org
CHRNA2α2Ile279Asn (I279N)Autosomal dominant nocturnal frontal lobe epilepsy (ADNFLE)Increases channel sensitivity to acetylcholine mims.com mims.com

Preclinical Research and Disease Models

In Vivo Pharmacological Investigations

Sofinicline (ABT-894) has demonstrated efficacy in preclinical animal models of cognition and attention. researchgate.netuni.lu Its mechanism of action as an α4β2 nAChR agonist is believed to contribute to its procognitive effects. researchgate.net

Preclinical studies have indicated that Sofinicline (ABT-894) improves attention in animal models. researchgate.netuni.lunih.gov Nicotinic agonists, in general, are known to enhance attention across preclinical species. nih.gov Executive function, which involves cognitive control operations such as working memory, behavioral flexibility, impulse control, and attention, is often assessed using tasks like the Attentional Set-Shifting Task (ASST) in rodents. mdpi.comresearchgate.net While Sofinicline has been broadly stated to show efficacy in cognitive and attentional models, specific detailed data from such paradigms, including quantitative measures of improvement in attention or executive function directly attributable to Sofinicline, are not provided in the readily available search snippets.

Nicotinic acetylcholine (B1216132) receptors, including α4β2 and α7 subtypes, are critical for memory function, with activity in areas like the hippocampus and amygdala being important for memory processes. nih.gov Nicotine (B1678760) and nicotinic analogs have shown promise in inducing cognitive improvement, including working memory and learning. nih.gov Sofinicline (ABT-894) has been noted to not worsen cognitive performance in an object retrieval task in a monkey model of Parkinson's disease, suggesting it does not impair memory or cognitive ability in this context. nih.gov However, specific detailed data tables illustrating Sofinicline's direct enhancement of memory or learning in standard preclinical assessments (e.g., novel object recognition, Morris water maze, radial arm maze) are not available in the provided search results.

Animal models of ADHD, such as the spontaneously hypertensive rat (SHR) and 6-hydroxydopamine (6-OHDA) lesioned animals, are used to study the behavioral characteristics of the disorder, including hyperactivity, impulsivity, and inattention. researchgate.netnih.govnih.govnih.gov Sofinicline (ABT-894) has been investigated as a potential non-stimulant treatment for ADHD. nih.govf1000research.com

ADHD animal models often exhibit hyperactivity and impulsivity. researchgate.netnih.govnih.gov Measures of impulsivity can include tasks related to delayed reward or inhibitory control, such as the 5-choice serial reaction time task (5-CSRTT) or electro-foot shock water aversive drinking test (EFSDT). While Sofinicline (ABT-894) was explored for ADHD treatment, and nicotinic agonists are generally known to improve attention and related behavioral domains like impulsivity, specific detailed preclinical data quantifying Sofinicline's effects on hyperactivity or impulsivity measures in animal models are not explicitly provided in the search results.

Inattention is a core symptom of ADHD, and animal models aim to mimic this deficit. researchgate.netnih.govnih.gov Tasks like the 5-CSRTT are commonly used to assess aspects of attention in rodents. Nicotinic agonists are recognized for their potential to improve attention. nih.govnih.gov Although Sofinicline (ABT-894) has been stated to demonstrate efficacy in preclinical models of attention, specific quantitative data detailing its impact on inattention measures in animal models are not available in the provided search snippets.

Metabolic and Endocrine System Interactions

Ghrelin Modulation and POMC/CART Neuron Interactions

The metabolic effects of Sofinicline are thought to be mediated through its modulation of ghrelin and its interactions with proopiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons. researchgate.netnih.govresearchgate.netresearchgate.net This intricate interplay occurs within the hypothalamus, a critical brain region for regulating energy homeostasis.

Ghrelin, often referred to as the "hunger hormone," is an orexigenic peptide primarily synthesized and released by enteroendocrine cells in the gastrointestinal tract, predominantly the stomach. wikipedia.orgnih.gov Its levels typically rise before meals, stimulating appetite and promoting food intake. wikipedia.org Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHSR), which is highly expressed in the hypothalamic arcuate nucleus (ARC). researchgate.netwikipedia.org Activation of GHSR by ghrelin leads to increased activity of neuropeptide Y (NPY) and agouti-related protein (AgRP) neurons, which are known to stimulate appetite. Concurrently, ghrelin indirectly suppresses the activity of anorexigenic POMC neurons, likely through inhibitory GABAergic inputs from activated AgRP/NPY neurons. nih.govresearchgate.netresearchgate.netmpg.de

In contrast, POMC/CART neurons, also located in the ARC, play a crucial role in promoting satiety and increasing energy expenditure. nih.govresearchgate.netresearchgate.net When activated, these neurons inhibit food intake and contribute to a feeling of fullness. nih.govplos.org Importantly, POMC neurons express nicotinic acetylcholine receptors (nAChRs) and are responsive to nicotinic drugs. Studies have shown that nicotinic agents, such as nicotine, can depolarize the membrane potential and significantly increase the spontaneous firing rate of POMC neurons in a dose-dependent manner. nih.gov

Sofinicline, as a nicotinic agonist, is believed to influence these pathways. Its metabolic action is likely attributed to its ability to modulate ghrelin's effects on POMC/CART neurons, potentially via nicotinic receptors that are coexpressed with 5-HT2C receptors. researchgate.netnih.govresearchgate.netresearchgate.net This suggests that Sofinicline could influence the balance between hunger and satiety signals by impacting the activity of these key neuronal populations.

Table 1: Key Interactions in Hypothalamic Energy Regulation

ComponentPrimary RoleInteraction with GhrelinInteraction with Nicotinic Agonists (e.g., Sofinicline)
Ghrelin Orexigenic (appetite-stimulating) hormone. wikipedia.orgBinds to GHSR, activates AgRP/NPY neurons, indirectly inhibits POMC neurons. nih.govmpg.deSofinicline is believed to modulate ghrelin's action on POMC/CART neurons. researchgate.netnih.govresearchgate.netresearchgate.net
POMC/CART Neurons Anorexigenic (appetite-suppressing) neurons. nih.govresearchgate.netresearchgate.netActivity suppressed by ghrelin (indirectly). nih.govmpg.deExpress nAChRs; nicotinic agonists can increase their firing rate. nih.gov
AgRP/NPY Neurons Orexigenic (appetite-stimulating) neurons. mpg.deActivity increased by ghrelin. nih.govmpg.deNot directly specified for Sofinicline in provided data.

Potential in Metabolic Syndrome, Type 2 Diabetes Mellitus, and Eating Disorders

Preclinical investigations indicate that Sofinicline holds promise for the treatment of metabolic syndrome, type 2 diabetes mellitus (T2DM), and various eating disorders. researchgate.netnih.gov These conditions are often interconnected, sharing common underlying behavioral, genetic, and biological pathways. mdpi.commsudenver.edumdpi.com

Metabolic syndrome is characterized by a cluster of risk factors including obesity, hyperlipidemia, hyperinsulinemia, hypertension, and hyperglycemia, which collectively increase the risk of chronic diseases like cardiovascular disease and T2DM. mdpi.com Type 2 diabetes mellitus involves impaired glucose metabolism and insulin (B600854) resistance. syncrosome.comdovepress.com Eating disorders, such as binge eating disorder (BED), are characterized by episodes of uncontrollable eating and are significantly associated with components of metabolic syndrome, including obesity, T2DM, and dyslipidemia. mdpi.commsudenver.edunedc.com.au The relationship between eating disorders and T2DM is particularly notable, with binge eating disorder being the most common eating disorder in individuals with T2DM. nedc.com.au

The proposed mechanism of Sofinicline, involving ghrelin modulation and its influence on POMC/CART neurons, suggests a potential to address the dysregulation of appetite and energy balance that contributes to these metabolic and eating-related pathologies. By potentially augmenting anorexigenic signaling and influencing hunger pathways, Sofinicline could offer a novel approach to managing these complex conditions.

Clinical Research Paradigms and Findings

Clinical Trial Design and Methodology for Sofinicline

The clinical research into sofinicline has employed rigorous methodologies to assess its potential therapeutic benefits.

Phase I and Phase II Trial Structures

Sofinicline has undergone both Phase I and Phase II clinical trials. Phase I trials typically aim to evaluate the safety, tolerability, and pharmacokinetics of a compound, often conducted in healthy volunteers. Phase II trials, on the other hand, focus on assessing efficacy and establishing appropriate dosing regimens in the target patient population. nih.govuni.lu

One notable Phase II trial for sofinicline in adults with ADHD was designed as a multicenter, randomized, double-blind, placebo-controlled crossover study. nih.gov In this design, subjects received either sofinicline or placebo in a randomized order, with each treatment period lasting four weeks, separated by a two-week washout period. nih.gov This particular study enrolled 221 subjects, with 171 meeting the criteria for inclusion in the completers dataset for efficacy analyses. Another study randomized 243 subjects, treated 238, and 202 completed the study. nih.gov

Primary and Secondary Efficacy Endpoints

In the clinical trials for sofinicline in ADHD, specific measures were established to evaluate its effectiveness. The primary efficacy endpoint was consistently the Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS:Inv) total score, assessed at the end of each treatment period. nih.gov

Secondary efficacy endpoints provided a more comprehensive evaluation of sofinicline's impact. These included the CAARS:Inv Inattentive and Hyperactive/Impulsive Subscale Scores, the Clinical Global Impression-ADHD-Severity Scale (CGI-ADHD-S), and the Adult ADHD Investigator Symptom Report Scale (AISRS). Additionally, the Self-rated Conners' Adult ADHD Rating Scale (CAARS:Self) was utilized to capture patient-reported outcomes. nih.gov Beyond symptom reduction, health outcomes were also assessed using instruments such as the Adult ADHD Quality of Life Scale (AAQoL) and the Work Productivity and Activity Impairment Questionnaire (WPAI).

Comparative Study Designs (e.g., vs. Atomoxetine)

A key aspect of the clinical development of sofinicline involved comparative study designs, particularly against atomoxetine (B1665822), an established non-stimulant medication for ADHD. nih.govmims.comuni.luguidetopharmacology.org In a Phase II trial, sofinicline was directly compared to atomoxetine, with atomoxetine serving as an active comparator. nih.gov The crossover design of this study allowed for a direct comparison of the effects of sofinicline, atomoxetine, and placebo within the same subjects over different treatment periods. nih.gov

Efficacy Assessments in Clinical Populations

Sofinicline has been primarily assessed for its efficacy in adult populations diagnosed with ADHD.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Clinical trials have demonstrated the efficacy of sofinicline (ABT-089) in treating adults with ADHD. In a Phase II crossover study, sofinicline at doses of 40 mg once daily (QD) and 40 mg twice daily (BID) showed superiority over placebo on the CAARS:Inv total score. nih.gov The model-based least square mean difference from placebo was -4.33 (P = 0.02) for the 40 mg QD dose and -3.02 (P = 0.03) for the 40 mg BID dose. nih.gov Sofinicline also led to significant improvements across several secondary measures of efficacy. nih.gov In some studies, sofinicline administered at 4 mg BID resulted in statistically significant improvements compared with placebo on the primary efficacy measure. Furthermore, in comparative studies, sofinicline at 4 mg BID demonstrated efficacy comparable to that of atomoxetine across various efficacy measures.

It is important to note that while efficacy was observed in adults, studies involving children with ADHD did not show significant efficacy for sofinicline on the primary efficacy variable (ADHD-RS-IV) or other measures of ADHD symptomatology. nih.gov An exploratory pilot study evaluating an 80 mg once-daily regimen of sofinicline did not observe statistically significant treatment effects for any efficacy measures. uni.lu

Table 1: Summary of Phase II Efficacy Findings (CAARS:Inv Total Score vs. Placebo in Adults with ADHD)

Treatment GroupModel-Based Least Square Mean Difference from Placebo (CAARS:Inv Total Score)P-value
Sofinicline 40 mg QD-4.330.02
Sofinicline 40 mg BID-3.020.03
Data derived from a Phase II crossover study in adults with ADHD. nih.gov
Core Symptom Reduction (Inattention, Hyperactivity, Impulsivity)

ADHD is characterized by core symptoms of inattention, hyperactivity, and impulsivity. nih.gov The efficacy assessments for sofinicline directly addressed these core symptom domains through the use of specific subscales and rating tools. Secondary efficacy endpoints in sofinicline trials included the CAARS:Inv Inattentive and Hyperactive/Impulsive Subscale Scores, which are designed to quantify reductions in these specific symptom clusters. Beyond these, sofinicline at a dose of 4 mg BID was observed to improve measures of sustained attention, inhibitory control, and executive function.

Table 2: Key Efficacy Endpoints Utilized in Sofinicline Clinical Trials for ADHD

Endpoint CategorySpecific Endpoints (Examples)Assessment Type
Primary Efficacy Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS:Inv) Total ScoreInvestigator-rated
Secondary Efficacy CAARS:Inv Inattentive Subscale ScoreInvestigator-rated
CAARS:Inv Hyperactive/Impulsive Subscale ScoreInvestigator-rated
Clinical Global Impression-ADHD-Severity Scale (CGI-ADHD-S)Investigator-rated
Adult ADHD Investigator Symptom Report Scale (AISRS)Investigator-rated
Self-rated Conners' Adult ADHD Rating Scale (CAARS:Self)Self-rated
Health Outcomes Adult ADHD Quality of Life Scale (AAQoL)Patient-reported
Work Productivity and Activity Impairment Questionnaire (WPAI)Patient-reported
These endpoints were used to evaluate the effectiveness of sofinicline in clinical populations. nih.gov
Cognitive Function Improvement (e.g., Working Memory, Executive Function)

Sofinicline (ABT-894) has been reviewed in Phase I and Phase II trials as a potential non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). goodrx.com The rationale for investigating nicotinic agents like Sofinicline in cognitive disorders stems from observations that nicotinic agonists can improve cognitive function. goodrx.com A Phase II clinical study (Study A) was conducted to assess the efficacy of ABT-894 compared to placebo in adults with ADHD. This study involved 243 subjects aged 18 to 60 years. uni.lu While the study aimed to evaluate efficacy in ADHD, which inherently involves cognitive domains such as working memory and executive function, specific detailed findings on the improvement of these particular cognitive functions by Sofinicline are not extensively elaborated in the available information. However, the study reported statistically significant improvements compared with placebo in the primary efficacy measure for ADHD with 4 mg BID administration of ABT-894 for 28 days. uni.lu

Quality of Life and Functional Outcomes

In the context of the ADHD clinical study (Study A) evaluating ABT-894, health outcomes were assessed using instruments such as the Adult ADHD Quality of Life Scale (AAQoL) and the Work Productivity and Activity Impairment Questionnaire (WPAI). uni.lu These scales were utilized to evaluate their validity for use in subsequent clinical trials within this patient population. uni.lu Findings indicated that improvements in the AAQoL and WPAI scales correlated with changes observed in the primary efficacy endpoint of the study. uni.lu Furthermore, treatment with ABT-894 at a dose of 4 mg twice daily demonstrated a trend toward improved quality of life when compared to placebo. uni.lu This treatment also led to a significant improvement in absenteeism. uni.lu Quality of life and functional outcomes are recognized as important endpoints in clinical trials for chronic conditions.

Diabetic Neuropathic Pain

The analgesic efficacy and safety of Sofinicline (ABT-894) have been evaluated in two randomized, double-blind, multicenter, placebo-controlled clinical trials focusing on patients with diabetic peripheral neuropathic pain (DPNP). wikipedia.org

Table 1: Clinical Trials for Diabetic Peripheral Neuropathic Pain with Sofinicline

StudyNumber of PatientsTreatment ArmsDuration of TreatmentPrimary Focus
Study 12801, 2, and 4 mg ABT-894 twice daily; Placebo; 60 mg Duloxetine once daily8 weeksAnalgesic Efficacy and Safety wikipedia.org
Study 21246 mg ABT-894 twice daily; Placebo8 weeksAnalgesic Efficacy and Safety wikipedia.org

These studies aimed to determine the effectiveness of Sofinicline in managing the pain associated with DPNP. wikipedia.org Sofinicline has completed Phase 2 trials for diabetic neuropathic pain. mims.com

Other Investigational Indications (e.g., Neuralgia, Diabetic Polyneuropathy)

Beyond ADHD and diabetic neuropathic pain, Sofinicline has been investigated for several other conditions. These include neuralgia, diabetic neuropathies, and diabetic polyneuropathy. wikipedia.orgwikipedia.orgfishersci.camims.comuni.lu Sofinicline has completed Phase 2 trials for the treatment of diabetic polyneuropathy, diabetic neuropathies, painful diabetic neuropathy (PDN), and diabetic neuralgia. mims.com A specific Phase 2 trial for neuralgia, polyneuropathies, and peripheral nervous system diseases was completed in 2008. fishersci.ca

Translational Research from Preclinical to Clinical Outcomes

Translational research serves as a critical bridge between fundamental scientific discoveries made in laboratories and their practical application in patient care. The primary objective of translational research is to facilitate the progression of scientific innovations into clinical trials, maximizing their potential for success in terms of both safety and benefit to society.

Pharmacological Research Beyond Core Properties

Pharmacodynamics of Sofinicline in Human Subjects

Pharmacodynamic studies investigate the effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and its pharmacological effects.

Sofinicline acts as an agonist at the α4β2 neuronal nicotinic acetylcholine (B1216132) receptor subtype uni.luwikipedia.orgiiab.me. Positron Emission Tomography (PET) imaging is a robust and powerful technique used to non-invasively measure receptor occupancy in living human subjects nih.govantarosmedical.com. This method is critical in central nervous system (CNS) drug development to ascertain whether a drug effectively reaches the brain, engages its target receptor, and achieves a sufficient level of receptor occupancy for desired pharmacological effects nih.gov.

While PET tracers designed for α4β2* nicotinic receptors, such as (-)-[18F]flubatine, have been successfully employed in human studies to assess receptor occupancy by endogenous or exogenous ligands, specific detailed findings regarding sofinicline's receptor occupancy via PET imaging in human subjects were not available in the provided literature uzh.ch. The general principle of monitoring α4β2 nicotinic acetylcholine receptor distribution in the human brain by means of PET is recognized as relevant for compounds targeting this receptor subtype frontiersin.org.

Clinical investigations have explored the dose-response relationships for sofinicline's efficacy in human subjects. In studies evaluating sofinicline (ABT-894) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in adults, statistically significant improvements were observed compared to placebo nih.gov. Specifically, administration of ABT-894 at a dose of 4 mg twice daily (BID) for 28 days led to statistically significant improvements in the primary efficacy measure nih.gov. This dose also showed a trend toward improved quality of life relative to placebo nih.gov.

Further Phase II trials of sofinicline (ABT-089) demonstrated efficacy in adults with ADHD at higher doses. A Phase II crossover study indicated that ABT-089, at doses of 40 mg once daily (QD) and 40 mg BID, was efficacious in treating adults with ADHD uni.lufrontiersin.org. In this study, ABT-089 was found to be superior to placebo on the Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS:Inv) total score, with model-based least square mean differences from placebo of -4.33 (P = 0.02) for 40 mg QD and -3.02 (P = 0.03) for 40 mg BID uni.lu. These findings suggest a dose-related efficacy profile for sofinicline in the studied population.

Pharmacokinetics of Sofinicline (Excluding Absorption, Distribution, Metabolism, Excretion as standalone headings)

Pharmacokinetic studies describe how the body affects a drug, focusing on its systemic exposure and time-action profiles.

Sofinicline (ABT-894) has undergone Phase I and Phase II pharmacokinetic evaluations in human subjects uni.luwikipedia.org. Data from multiple-dose administration studies at steady state provide insights into its systemic exposure.

Table 1: Steady-State Systemic Exposure Profiles of Sofinicline (ABT-894) in Human Subjects nih.gov

Dose RegimenCmax (ng/mL)Cavg (ng/mL)AUC (ng·h/mL)Cmin (ng/mL)
2 mg QD~5~2~46 (AUC24)~0.3
4 mg BID~11-15~6-10~72-114 (AUC12)~2-4

Cmax: Peak plasma concentration

Cavg: Average plasma concentration

AUC: Area under the plasma concentration-time curve

Cmin: Trough plasma concentration

These values illustrate the drug's concentration in plasma over time at different steady-state dosing regimens.

The time-action profile of sofinicline is primarily characterized by its pharmacokinetic parameters, particularly the time to reach maximum plasma concentration (Tmax). For ABT-894, Tmax was generally achieved within approximately 2 to 4 hours, and more specifically within 2 to 3 hours following administration nih.gov. This indicates a relatively rapid attainment of peak systemic concentrations after dosing. The sustained presence of the drug, as reflected by the AUC and Cmin values at steady state, suggests a duration of systemic exposure consistent with its observed efficacy over a dosing interval nih.gov.

Drug-Drug Interaction Studies (Excluding specific interactions)

Drug-drug interaction (DDI) studies are an integral part of drug development, designed to understand how an investigational drug might affect the safety and efficacy of other co-administered medications, and vice versa nih.gov. These studies are crucial for minimizing potential risks such as altered therapeutic or adverse effects.

The evaluation of DDI potential typically involves a combination of in vitro studies, which assess the drug's impact on drug-metabolizing enzymes and transporters, followed by in vivo studies in human subjects to confirm and quantify any clinically relevant interactions nih.gov. While the importance of evaluating drug-drug interactions for new medicinal products like sofinicline is well-established, specific detailed findings of drug-drug interaction studies for sofinicline were not available in the provided literature iiab.me.

Considerations for Specific Populations (e.g., Children and Adolescents)

Pharmacological research concerning specific populations, such as children and adolescents, is crucial due to significant physiological differences that can influence a drug's absorption, distribution, metabolism, and elimination (ADME) profiles compared to adults nih.goveuropa.eueuropa.eu. These developmental variations necessitate dedicated studies to understand how a compound's core properties manifest or are altered within these age groups nih.gov.

Sofinicline (ABT-894), an agonist of the nicotinic acetylcholine receptor (nAChR) α4β2 subtype, has been explored as a potential non-stimulant treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) researchgate.nettandfonline.comnih.gov. While initial Phase I and Phase II trials have reviewed the general pharmacodynamics and pharmacokinetics of sofinicline, the existing body of research highlights a recognized need for more specific and detailed pharmacological investigations pertaining to its use in pediatric populations researchgate.nettandfonline.comnih.gov.

Specifically, further studies are warranted to comprehensively explore the efficacy and tolerability of sofinicline in children and adolescents researchgate.nettandfonline.comnih.gov. This includes understanding if there are unique pharmacokinetic parameters or distinct pharmacological responses in these younger age groups that differ from those observed in adult populations nih.gov. The aim of such pharmacokinetic studies in pediatric populations is typically to achieve an exposure level comparable to that found in adults, which often requires careful consideration of age-related physiological changes nih.gov.

As of the current review, detailed research findings specifically outlining unique pharmacological properties of sofinicline beyond its core mechanism of action, or presenting comprehensive pharmacokinetic data derived solely from pediatric cohorts, are identified as areas requiring additional investigation researchgate.nettandfonline.comnih.gov. Therefore, specific data tables detailing such findings for sofinicline in children and adolescents cannot be generated based on the currently available information, as the emphasis in the literature is on the ongoing need for these studies.

Future Research Directions and Unanswered Questions

Novel Research Methodologies for nAChR Agonists

The development and optimization of nAChR agonists like Sofinicline can be significantly enhanced by integrating cutting-edge research methodologies.

Advanced Neuroimaging Techniques (e.g., fNIRS)

Advanced neuroimaging techniques, such as functional near-infrared spectroscopy (fNIRS), offer promising avenues for studying the effects of nAChR agonists on brain function. fNIRS measures changes in blood oxygen levels in the brain using near-infrared light, providing insights into cerebral activity. pluxbiosignals.com This technique is particularly advantageous due to its portability, non-invasiveness, cost-effectiveness, and tolerance for movement, making it suitable for diverse research settings and patient populations, including infants and the elderly. pluxbiosignals.comfrontiersin.org fNIRS boasts superior temporal resolution, achieving millisecond-level precision, which allows for the capture of rapid neural dynamics. frontiersin.orgnih.gov When combined with functional magnetic resonance imaging (fMRI), which offers high spatial resolution, this integrated approach enables robust spatiotemporal mapping of neural activity. nih.govnih.gov Such multimodal neuroimaging can advance research in neurological disorders, including Alzheimer's disease, and cognitive neuroscience, by providing detailed insights into processes like attention, memory, and decision-making. nih.govfrontiersin.org Future developments in this area emphasize hardware innovation, such as MRI-compatible fNIR probes, and standardized data integration, potentially driven by machine learning, to address current limitations like depth penetration. nih.gov

Integrated Omics Approaches (Genomics, Epigenetics)

Integrated multi-omics approaches are crucial for a comprehensive understanding of the complex biological systems influenced by nAChR agonists. These approaches combine data from various "omics" platforms, including genomics, transcriptomics, proteomics, metabolomics, and epigenomics. mdpi.comfrontiersin.org Epigenomics, specifically, focuses on genome-wide modifications such as histone modifications and DNA methylation, revealing how environmental factors can influence gene expression and phenotypic outcomes. mdpi.comcd-genomics.com This integrative strategy can help identify molecular pathways involved in neurodegenerative diseases like Alzheimer's, where epigenomic profiling has already revealed alterations in histone modifications linked to transcription and disease pathways. nih.gov By integrating epigenomics with other omics technologies, researchers can gain deeper insights into the intricate interactions between different layers of biological regulation. frontiersin.orgcd-genomics.com For nAChR agonists, this could involve analyzing how genetic and epigenetic variations influence receptor function, drug response, and the pathogenesis of associated disorders, by examining gene expression related to transcription factors, histone modifications, and RNA modifications. cd-genomics.com

Machine Learning and AI in Drug-Target Prediction

Exploration of Additional Therapeutic Indications

Sofinicline, primarily recognized as an agonist of the nAChR α4β2 subtype, has been investigated in clinical trials for conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), neuralgia, diabetic neuropathies, diabetic polyneuropathy, and diabetic neuropathic pain. nih.govdrugbank.comnih.gov Neuronal nAChRs are well-established drug targets implicated in a range of neurological conditions, including pain management, smoking cessation, and various cognitive disorders. tandfonline.com Beyond its current indications, nAChR agonists have been explored for potential applications in Alzheimer's disease, schizophrenia, and other cognitive impairments. nih.govwikipedia.org Specifically, α7 nAChR agonists are being studied for their potential pro-cognitive benefits, anti-inflammatory effects, and their ability to mitigate amyloid toxicity in Alzheimer's disease. nih.gov Furthermore, some nAChR agonists have demonstrated analgesic properties in in vivo studies. tandfonline.com Given Sofinicline's specific action on the α4β2 nAChR, future research could explore its efficacy in other conditions where modulation of this receptor subtype is therapeutically beneficial. This includes investigating its potential in other cognitive disorders, broader pain management strategies, or even psychiatric conditions such as depression, where nAChRs are known to play a role. tandfonline.comnih.govacs.org For example, while α4β2 nAChR agonists have shown mixed results in improving sustained attention and inhibitory control, further investigation is warranted. nih.gov Research into nAChR ligands for their antidepressant-like effects also highlights a potential area for exploration. acs.org Sofinicline's demonstrated efficacy comparable to atomoxetine (B1665822) in ADHD treatment suggests its potential as a non-stimulant option for cognitive enhancement. nih.gov

Personalized Medicine Approaches for Sofinicline

The future of Sofinicline's clinical application lies in the development of personalized medicine approaches, which involve tailoring treatments to individual patient characteristics.

Biomarker Identification for Treatment Response

Biomarkers are critical components of precision medicine, enabling the customization of treatments based on an individual's unique biological profile, including genetic mutations or protein expression levels. crownbio.comicr.ac.uk Predictive biomarkers are particularly valuable as they indicate the likelihood of a patient responding to a specific therapy. crownbio.com In the context of ADHD, where Sofinicline has undergone clinical investigation, biomarker research aims to identify measures that can predict treatment variability and guide personalized treatment decisions. nih.gov Previous studies have explored various types of biomarkers, including genetic markers (e.g., single nucleotide polymorphisms in monoaminergic genes) and neuroimaging patterns (e.g., fMRI activation), to predict responses to ADHD medications such as methylphenidate and atomoxetine. nih.gov For nAChR agonists like Sofinicline, future research should focus on identifying specific biomarkers. This could involve assessing baseline nAChR levels or activity, analyzing inflammatory markers, or examining genetic profiles that influence receptor expression or downstream signaling pathways. nih.govmdpi.com For instance, peripheral nAChR levels and pro-inflammatory cytokines are currently being investigated as potential diagnostic biomarkers in neurodegenerative diseases like Alzheimer's. nih.gov Similarly, immunological biomarkers are being explored as predictors of treatment response in psychotic disorders, particularly for anti-inflammatory add-on treatments. mdpi.com By identifying such biomarkers, future studies for Sofinicline can enable patient stratification, ensuring that the compound is administered to individuals most likely to benefit, thereby optimizing treatment outcomes and advancing personalized therapeutic strategies. icr.ac.uknih.gov

Stratification of Patient Populations

The identification of specific patient populations that may derive the greatest benefit from Sofinicline is a significant area for future research. The heterogeneity observed in treatment responses to ADHD medications underscores the importance of patient stratification. Studies are warranted to assess and stratify patient risk, which can inform more personalized treatment approaches. nih.gov For instance, in the broader context of ADHD, research has explored using personalized medicine approaches and administrative claims data to identify subgroups of patients with varying risks for suboptimal responses to existing therapies. nih.gov This suggests that similar methodologies could be applied to Sofinicline to pinpoint characteristics that predict optimal response or potential non-response, thereby enhancing the precision of its therapeutic application. Patient stratification, particularly in genetic disorders, can be significantly advanced through explainable machine learning techniques that help identify disease subtypes. medrxiv.org

Long-term Efficacy and Safety Research

Despite initial findings suggesting Sofinicline's tolerability and efficacy comparable to atomoxetine in early-phase trials, the number of patients studied to date has been relatively small. nih.govresearchgate.nettandfonline.com Consequently, further evaluation of Sofinicline in more extensive Phase II and, critically, Phase III trials is warranted to establish its long-term efficacy and tolerability. nih.govresearchgate.nettandfonline.com The need for long-term studies to verify both the efficacy and safety of Sofinicline has been explicitly highlighted. larvol.com This aligns with the general consensus in ADHD pharmacotherapy that more longitudinal studies of extended duration are necessary to comprehensively understand the long-term outcomes of treatments. nih.gov Such research would provide crucial data on sustained therapeutic effects and the long-term profile of the compound.

Combination Therapies with Sofinicline

The potential for Sofinicline to be used in combination with other medications for ADHD represents a promising avenue for future research. nih.govresearchgate.nettandfonline.com The current landscape of ADHD treatment often involves combination therapies, where the co-administration of stimulant and non-stimulant medications has shown effectiveness in managing symptoms, sometimes allowing for reduced dosages of stimulants and potentially fewer side effects. additudemag.com While such practices have sometimes emerged from clinical observation prior to formal studies, the explicit investigation into specific combination regimens involving Sofinicline with other established ADHD treatments could lead to optimized therapeutic outcomes. Research could focus on identifying synergistic effects, improving symptom control, and potentially mitigating adverse events associated with monotherapy.

Addressing the Heterogeneity of Treatment Response

The variability in individual patient responses to psychostimulants, the first-line treatments for ADHD, has historically driven the search for alternative medications like Sofinicline. nih.govresearchgate.net Addressing this inherent heterogeneity of treatment response (HTE) is a critical future research direction. HTE refers to the phenomenon where treatment effects vary across different patient characteristics. fharrell.com Understanding the underlying factors contributing to varying responses to Sofinicline is essential for advancing personalized medicine. This could involve investigating genetic, environmental, or neurobiological markers that predict how an individual patient will respond to Sofinicline. Studies employing advanced analytical methods, such as those used to identify patient subgroups with different risks for suboptimal responses to other ADHD medications, could be instrumental in tailoring Sofinicline treatment to individual patient profiles. nih.gov

Q & A

Q. How should researchers navigate literature gaps in Sofinicline’s long-term safety profile?

  • Methodological Answer: Conduct longitudinal cohort studies with surrogate endpoints (e.g., inflammatory markers). Use the PICOS framework (Population, Intervention, Comparator, Outcomes, Study design) to structure systematic reviews. Leverage adverse event databases (e.g., FAERS) for signal detection .

Methodological Resources

  • Data Contradiction Analysis : Follow PRISMA guidelines for systematic reviews and meta-analyses .
  • Experimental Reproducibility : Adopt ARRIVE 2.0 guidelines for preclinical studies .
  • Question Formulation : Use PICO (Patient/Problem, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research type) frameworks to structure hypotheses .

Note: Avoid reliance on non-peer-reviewed sources (e.g., ). Prioritize PubMed, ClinicalTrials.gov , and journal-specific repositories for authoritative data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.